2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE
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Overview
Description
2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The piperidinyl groups can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but different functional groups.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine:
Uniqueness
2-[(6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H31FN8OS2 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
2-[[6-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C28H31FN8OS2/c29-20-9-3-4-10-21(20)31-24(38)18-39-28-32-22-12-11-19(17-23(22)40-28)30-25-33-26(36-13-5-1-6-14-36)35-27(34-25)37-15-7-2-8-16-37/h3-4,9-12,17H,1-2,5-8,13-16,18H2,(H,31,38)(H,30,33,34,35) |
InChI Key |
QAIMXGRABZAGBL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=CC=C5F)N6CCCCC6 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=CC=C5F)N6CCCCC6 |
Origin of Product |
United States |
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